Dhodh-IN-21 -

Dhodh-IN-21

Catalog Number: EVT-10962574
CAS Number:
Molecular Formula: C20H19ClF4N6O4
Molecular Weight: 518.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dhodh-IN-21 is classified as a small-molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH). The enzyme itself is located in the mitochondrial inner membrane and plays a significant role in the conversion of dihydroorotate to orotate, a key step in pyrimidine metabolism. The inhibition of this enzyme can disrupt nucleotide synthesis, making it a potential target for cancer therapies and immunosuppressive treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhodh-IN-21 involves several steps using various chemical reactions. Initially, aryl isothiocyanates are prepared from dithiocarbamate salts, which are synthesized by reacting triethylenediamine with carbamodithioic acids. These acids are formed through the treatment of aromatic amines with carbon bisulfide. The isothiocyanates are then reacted with active methylene compounds in the presence of potassium hydroxide to yield ketene-N,S-acetal salts. Further reactions with acyl chlorides lead to the formation of the final compound .

The detailed synthetic route includes:

  1. Preparation of Dithiocarbamate Salts: Reaction of triethylenediamine with carbamodithioic acids.
  2. Formation of Isothiocyanates: Treatment of dithiocarbamate salts with benzoyl thiocyanate.
  3. Synthesis of 4-Thiazolidinones: Reaction of aryl isothiocyanates with active methylene compounds followed by acylation.

All synthesized compounds undergo thorough characterization using spectroscopic techniques to confirm their structures .

Molecular Structure Analysis

Structure and Data

Dhodh-IN-21 has a complex molecular structure characterized by a 4-thiazolidinone scaffold. The specific arrangement of atoms allows for effective binding to the active site of hDHODH. The compound's molecular formula, molecular weight, and structural details can be derived from its chemical synthesis pathway.

Key structural features include:

  • A thiazolidinone ring.
  • Substituents at specific positions on the aromatic ring that enhance binding affinity.
  • An optimal arrangement that allows interaction with both hydrophobic and hydrophilic regions of the enzyme's active site .
Chemical Reactions Analysis

Reactions and Technical Details

Dhodh-IN-21 primarily participates in redox reactions as it inhibits hDHODH by blocking the conversion of dihydroorotate to orotate. This inhibition can lead to decreased levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

The mechanism involves:

  1. Binding to the Active Site: The compound binds to the flavin mononucleotide cofactor within hDHODH.
  2. Inhibition of Substrate Conversion: By occupying the active site, Dhodh-IN-21 prevents dihydroorotate from being processed into orotate.

Experimental studies have demonstrated that modifications in the substituents on Dhodh-IN-21 can significantly affect its inhibitory potency against hDHODH .

Mechanism of Action

Process and Data

The mechanism through which Dhodh-IN-21 exerts its effects involves competitive inhibition at the active site of hDHODH. By mimicking the natural substrate (dihydroorotate), it effectively reduces the enzyme's activity, leading to decreased production of orotate.

Key points include:

  • Competitive Inhibition: The compound competes with dihydroorotate for binding to hDHODH.
  • Impact on Pyrimidine Synthesis: Inhibition results in reduced levels of pyrimidine nucleotides, impacting cell proliferation and survival, particularly in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dhodh-IN-21 exhibits specific physical and chemical properties that influence its biological activity and therapeutic potential. These properties include:

  • Solubility: Determined through ADMET analysis, indicating how well it dissolves in biological fluids.
  • Molecular Weight: Important for pharmacokinetics and drug design considerations.
  • Stability: Assessed under various conditions to ensure efficacy during storage and use.

The compound adheres to Lipinski's rule of five, suggesting favorable oral bioavailability characteristics .

Applications

Scientific Uses

Dhodh-IN-21 has significant potential applications in scientific research, particularly in:

  • Cancer Therapy: As an inhibitor of hDHODH, it may be used to develop treatments for various cancers by disrupting nucleotide synthesis pathways.
  • Immunosuppressive Therapy: Its ability to inhibit cellular proliferation makes it a candidate for conditions requiring immune modulation .

Research continues into optimizing its structure for enhanced efficacy and reduced side effects, further establishing its role in therapeutic applications against malignancies and autoimmune disorders .

Introduction to Dihydroorotate Dehydrogenase as a Therapeutic Target

Biological Significance of Dihydroorotate Dehydrogenase in Pyrimidine Biosynthesis

Dihydroorotate Dehydrogenase (dihydroorotate dehydrogenase) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This reaction involves the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain [2] [6]. Pyrimidine nucleotides serve as essential precursors for ribonucleic acid and deoxyribonucleic acid synthesis, phospholipid metabolism, and protein glycosylation. Unlike normal differentiated cells that utilize pyrimidine salvage pathways, rapidly proliferating cells—including neoplastic cells—exhibit heightened dependence on de novo biosynthesis to meet their metabolic demands [3] [6]. Dihydroorotate dehydrogenase’s functional coupling to mitochondrial respiration positions it as a critical metabolic nexus, influencing oxidative phosphorylation, tricarboxylic acid cycle flux, and reactive oxygen species generation [2] [5]. Structural analyses reveal that human dihydroorotate dehydrogenase is anchored to the inner mitochondrial membrane via an N-terminal transmembrane domain and features a conserved catalytic cavity that binds flavin mononucleotide and ubiquinone [1] [6].

Table 1: Key Enzymatic Reactions in Pyrimidine Biosynthesis

StepEnzymeSubstrateProduct
1Carbamoyl-phosphate synthetase IIGlutamine, HCO₃⁻Carbamoyl phosphate
4Dihydroorotate DehydrogenaseDihydroorotateOrotate
6Uridine monophosphate synthaseOrotateUridine monophosphate

Rationale for Dihydroorotate Dehydrogenase Targeting in Neoplastic and Immunological Pathologies

Oncogenic transformation drives metabolic reprogramming characterized by increased pyrimidine nucleotide consumption. Dihydroorotate dehydrogenase overexpression is documented in diverse malignancies, including acute myeloid leukemia, melanoma, glioblastoma, and triple-negative breast cancer, correlating with poor clinical outcomes [3] [5] [6]. Mechanistically, dihydroorotate dehydrogenase supports tumorigenesis through:

  • Nucleotide Pool Maintenance: Sustaining deoxyribonucleic acid/ribonucleic acid synthesis for uncontrolled proliferation [3].
  • Transcriptional Regulation: Modulating the expression of oncogenes (e.g., MYC) and stemness factors via pyrimidine-dependent chromatin remodeling [3] [6].
  • Immune Evasion: Regulating phospholipid metabolism through cytidine diphosphate-choline pathways, thereby modulating ferroptosis sensitivity and cytotoxic T-cell responses [5].
  • Therapeutic Resistance: Hypoxic tumor microenvironments amplify dihydroorotate dehydrogenase dependency due to impaired salvage pathways [6].

Beyond oncology, dihydroorotate dehydrogenase inhibitors (e.g., teriflunomide) are clinically approved for autoimmune diseases like multiple sclerosis, functioning through lymphocyte proliferation inhibition [2]. Recent evidence further suggests antiviral potential via pyrimidine depletion in host cells [9].

Historical Development of Dihydroorotate Dehydrogenase Inhibitors in Oncological Therapeutics

The therapeutic targeting of dihydroorotate dehydrogenase spans six decades, evolving from early immunosuppressants to precision oncology agents:

  • First Generation: Leflunomide (prodrug) and its active metabolite teriflunomide gained United States Food and Drug Administration approval for rheumatoid arthritis (1998) and multiple sclerosis (2012). Though effective immunomodulators, their limited anti-neoplastic potency (micromolar half maximal inhibitory concentration) and off-target effects restricted oncology applications [2] [9].
  • Second Generation: Brequinar emerged in the 1980s as a potent nanomolar-range dihydroorotate dehydrogenase inhibitor. Despite promising preclinical activity, clinical trials in solid tumors were halted due to pharmacokinetic challenges (e.g., high plasma protein binding) and dose-limiting toxicities [2] [7].
  • Contemporary Agents: Novel scaffolds address prior limitations:
  • BAY 2402234 (Orludodstat): Selective inhibitor for acute myeloid leukemia, currently in phase I trials.
  • ASLAN003: Potent dihydroorotate dehydrogenase suppressor inducing acute myeloid leukemia differentiation.
  • PTC299 (Emvododstat): Targets messenger ribonucleic acid translation, showing efficacy in lymphoma models [2].

Table 2: Evolution of Dihydroorotate Dehydrogenase Inhibitors

GenerationRepresentative AgentsKey AttributesClinical Status
FirstTeriflunomideMicromolar potency; ImmunomodulationApproved (autoimmune)
SecondBrequinarNanomolar potency; Broad antitumor activityLimited by toxicity
ContemporaryBAY 2402234, ASLAN003Improved selectivity; Leukemia differentiationPhase I/II trials

Positional Analysis of DHODH-IN-21 within Contemporary Inhibitor Classes

DHODH-IN-21 (chemical name: N-(2-chloro-4-methylpyridin-3-yl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide) exemplifies a structurally optimized dihydroorotate dehydrogenase inhibitor designed for enhanced pharmacokinetic and pharmacodynamic properties [8] [10]. Its distinguishing features include:

  • Potency Profile: Exhibits sub-nanomolar enzymatic inhibition (half maximal inhibitory concentration = 1.1 nM against human dihydroorotate dehydrogenase), surpassing teriflunomide (micromolar) and brequinar (low nanomolar) [8] [10]. Species-specific variations exist (e.g., 1.6 nM in monkeys; 1580 nM in rats), informing translational models.
  • Chemical Structure: Incorporates a chiral trifluoropropoxy linker and triazolopyridinone core, enabling high-affinity interactions with dihydroorotate dehydrogenase’s ubiquinone binding tunnel. This design mitigates off-target effects observed with early aryl-carboxylates (e.g., brequinar) [8].
  • Cellular Activity: Inhibits acute myeloid leukemia cell proliferation (half maximal inhibitory concentration = 2–5 nM in MOLM-13 and THP-1 lines) by depleting uridine triphosphate/cytidine triphosphate pools and inducing S-phase arrest [10].
  • Pharmacokinetics: Oral bioavailability exceeds 100% in rodents, with favorable plasma exposure (Area under the curve = 16,066 h·ng/mL in mice) and moderate clearance (11 mL/min/kg) [10].
  • Therapeutic Positioning: Represents the "next-generation" dihydroorotate dehydrogenase inhibitor class optimized for hematologic malignancies. Unlike differentiation-inducers (e.g., ASLAN003), DHODH-IN-21 primarily triggers apoptosis, evidenced by tumor volume reduction (60% at 20 mg/kg) in MOLM-13 xenografts without weight loss [8] [10].

This agent exemplifies structure-guided inhibitor refinement to overcome historical limitations while expanding dihydroorotate dehydrogenase’s therapeutic relevance in precision oncology.

Properties

Product Name

Dhodh-IN-21

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide

Molecular Formula

C20H19ClF4N6O4

Molecular Weight

518.8 g/mol

InChI

InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1

InChI Key

XEDJGCIOZDHXOR-JTQLQIEISA-N

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.